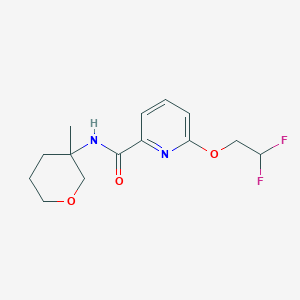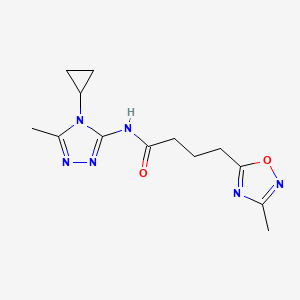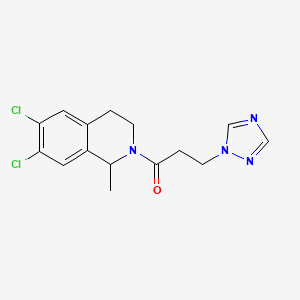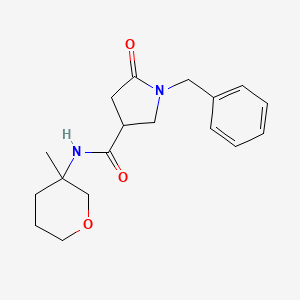
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Introduction of the Difluoroethoxy Group: This step might involve the reaction of the pyridine intermediate with a difluoroethanol derivative under basic conditions.
Formation of the Carboxamide Group: This can be done by reacting the intermediate with an appropriate amine, such as 3-methyloxan-3-ylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(2,2-difluoroethoxy)pyridine-2-carboxamide: Lacks the 3-methyloxan-3-yl group.
N-(3-methyloxan-3-yl)pyridine-2-carboxamide: Lacks the difluoroethoxy group.
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine: Lacks the carboxamide group.
Uniqueness
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide is unique due to the presence of both the difluoroethoxy and 3-methyloxan-3-yl groups, which can impart specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-14(6-3-7-20-9-14)18-13(19)10-4-2-5-12(17-10)21-8-11(15)16/h2,4-5,11H,3,6-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAWIKBOUASVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)NC(=O)C2=NC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-tert-butyl-N-[1-(3-cyanophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6962907.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide](/img/structure/B6962920.png)
![4-(2-ethylbenzimidazol-1-yl)-N-[(1-methylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6962931.png)

![N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B6962936.png)
![2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B6962944.png)

![(3,5-Dimethylfuran-2-yl)-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone](/img/structure/B6962959.png)
![2-Methylsulfonyl-1-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B6962968.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B6962978.png)
![(5-Chlorothiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6962993.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B6963000.png)
